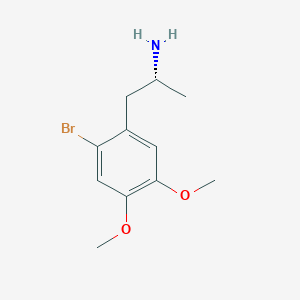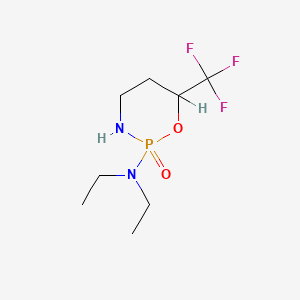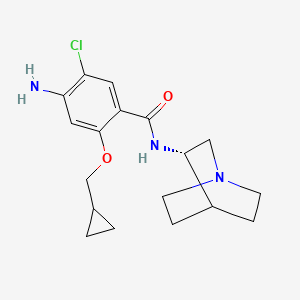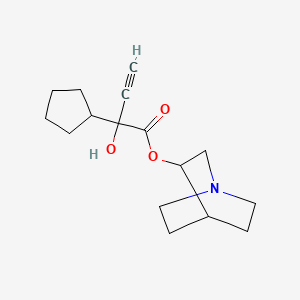
alpha-Ethynylcyclopentaneglycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethynylcyclopentaneglycolic acid is a unique organic compound characterized by its ethynyl group attached to a cyclopentane ring and a glycolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethynylcyclopentaneglycolic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via ethynylation reactions, often using reagents like ethynyl magnesium bromide.
Attachment of the Glycolic Acid Moiety: The glycolic acid moiety is attached through esterification or amidation reactions, depending on the desired functional group connectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethynylcyclopentaneglycolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl derivatives.
Aplicaciones Científicas De Investigación
Alpha-Ethynylcyclopentaneglycolic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In materials science, this compound is investigated for its potential in creating novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of alpha-Ethynylcyclopentaneglycolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways. The glycolic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Ethynylcyclopentanecarboxylic acid: Similar in structure but lacks the glycolic acid moiety.
Cyclopentane-1,2-diol: Contains a cyclopentane ring with hydroxyl groups but no ethynyl group.
Ethynylcyclopentanol: Features an ethynyl group and a hydroxyl group on the cyclopentane ring.
Uniqueness
Alpha-Ethynylcyclopentaneglycolic acid is unique due to the combination of its ethynyl group, cyclopentane ring, and glycolic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
92956-80-4 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxybut-3-ynoate |
InChI |
InChI=1S/C16H23NO3/c1-2-16(19,13-5-3-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h1,12-14,19H,3-11H2 |
Clave InChI |
TXOOYGSLNWRANL-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




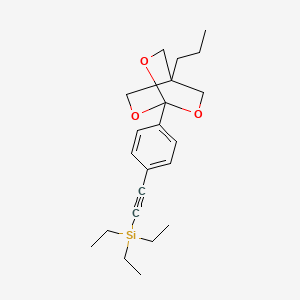
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)

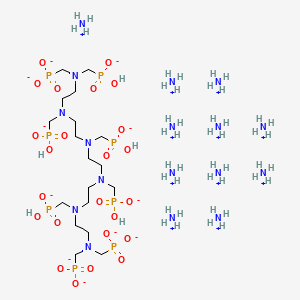
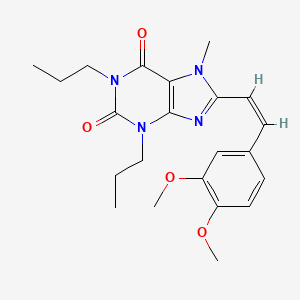
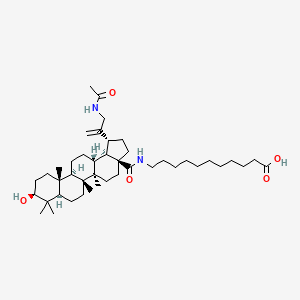
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
